PI-103

T-cell acute lymphoblastic leukemia cytotoxicity apoptosis induction

PI-103 is the reference-standard dual PI3K/mTOR inhibitor for researchers establishing baseline dual-inhibition phenotypes. Unlike single-target alternatives (rapamycin, idelalisib) that fail to block compensatory Akt Ser473 phosphorylation, PI-103 simultaneously suppresses PI3K p110α (IC50=2-8 nM) and mTOR catalytic activity. Validated in T-ALL, AML blast, and glioma models. Essential for leukemic stem cell apoptosis studies, radiosensitization experiments, and MRS-based pharmacodynamic biomarker development.

Molecular Formula C19H16N4O3
Molecular Weight 348.4 g/mol
CAS No. 371935-74-9
Cat. No. B1684136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI-103
CAS371935-74-9
SynonymsPI 103
PI-103
PI103
Molecular FormulaC19H16N4O3
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O
InChIInChI=1S/C19H16N4O3/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23/h1-6,11,24H,7-10H2
InChIKeyTUVCWJQQGGETHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PI-103 (CAS 371935-74-9): A Dual PI3K/mTOR Tool Compound for Mechanistic Studies in Oncology Research


PI-103 is a pyridinylfuranopyrimidine-based small molecule that functions as a potent, ATP-competitive inhibitor of class I phosphatidylinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR). As the first characterized dual PI3K/mTOR inhibitor, PI-103 exhibits nanomolar potency against PI3K p110α (IC50 = 2–8 nM), p110β (3–88 nM), p110δ (3–48 nM), p110γ (15–150 nM), mTORC1 (20–30 nM), mTORC2 (83 nM), and DNA-PK (2–23 nM) [1][2]. This multi-targeted kinase inhibition profile established the pyridofuropyrimidine scaffold as a foundational chemotype for subsequent PI3K pathway inhibitor development [3].

Why PI-103 Cannot Be Replaced by Isoform-Selective PI3K Inhibitors or mTOR-Only Inhibitors in Research Applications


Generic substitution with isoform-selective PI3K inhibitors (e.g., idelalisib, alpelisib) or mTOR-only inhibitors (e.g., rapamycin, everolimus) fails to replicate PI-103's experimental outcomes due to fundamental differences in target engagement and resultant pathway modulation. PI-103 simultaneously inhibits both PI3K and mTOR catalytic activity, thereby blocking both upstream and downstream nodes of the PI3K/Akt/mTOR signaling axis [1]. This dual inhibition prevents the compensatory Akt activation (Ser473 phosphorylation) that occurs with mTORC1-specific inhibitors such as rapamycin or RAD001 [2]. Furthermore, pan-PI3K inhibitors like LY294002 lack the mTOR co-inhibition required for the distinctive radiosensitization and apoptotic induction profiles observed with PI-103 [3]. The following evidence items quantitatively delineate these non-interchangeable properties.

Quantitative Differentiation Evidence: PI-103 Versus Comparator Compounds Across Key Selection Dimensions


Superior Cytotoxic Potency in T-ALL Cells Versus Single-Target PI3K and mTOR Inhibitors

In a head-to-head comparison using T-ALL cell lines, PI-103 demonstrated significantly greater cytotoxic potency than the PI3K-selective inhibitors wortmannin and LY294002, as well as the mTOR-selective inhibitor rapamycin [1]. This enhanced activity was attributed to the simultaneous blockade of both PI3K and mTOR, resulting in more complete pathway suppression [1].

T-cell acute lymphoblastic leukemia cytotoxicity apoptosis induction p53-independent activity

Differential Apoptosis Induction in AML Blast Cells Versus mTORC1/p110δ Combination Therapy

In primary blast cells from AML patients, PI-103 induced mitochondrial apoptosis and inhibited clonogenicity of leukemic progenitors, particularly within the CD34+ leukemic stem cell compartment [1]. In contrast, the combination of RAD001 (mTORC1 inhibitor) and IC87114 (p110δ inhibitor) failed to induce apoptosis in the same blast cell populations [1].

acute myeloid leukemia leukemic stem cells apoptosis clonogenicity

Comparable In Vitro Antiproliferative Activity to Clinical Candidate GDC-0941 (Pictilisib) with Divergent Pharmacokinetic Properties

A comprehensive comparative study demonstrated that PI-103, PI-540, PI-620, and the clinical development candidate GDC-0941 (pictilisib) all inhibit p110α with IC50 values ≤ 10 nM and exhibit similar in vitro antiproliferative properties across a panel of human cancer cell lines, including submicromolar potency in PTEN-negative U87MG glioblastoma cells [1]. However, while GDC-0941 exhibits 78% oral bioavailability in mice [1], PI-103 shows negligible oral bioavailability with an AUC of approximately 0 ng/mL·h [2].

antiproliferative activity PK/PD correlation glioblastoma ovarian cancer

Lower Target Potency Relative to Clinical Dual PI3K/mTOR Inhibitor PKI-587 (Gedatolisib)

A direct comparative study in hepatocellular carcinoma (HCC) models found that PKI-587 (gedatolisib) is a more potent PI3K/mTOR inhibitor than PI-103 [1]. The combination of PKI-587 with sorafenib was also a more effective inhibitor of Huh7 cell proliferation than the combination of PI-103 with sorafenib [1]. Biochemical data confirm that PKI-587 inhibits PI3Kα with an IC50 of 0.4 nM and mTOR with an IC50 of 1.6 nM [2], whereas PI-103 inhibits the same targets with IC50 values of 2–8 nM and 20–30 nM, respectively [3].

hepatocellular carcinoma target potency kinase inhibition combination therapy

Negligible Oral Bioavailability Defines PI-103 as an In Vitro Tool Compound Distinct from Orally Bioavailable Analogs

PI-103 exhibits rapid in vivo metabolism and poor pharmacokinetic properties, including high plasma and tissue clearance [1]. When administered orally to mice, PI-103 demonstrates negligible oral bioavailability with an area under the pharmacokinetic curve (AUC) of approximately 0 ng/mL·h [2]. This contrasts sharply with optimized analogs such as PI-103BE, which shows an improved AUC of 88.2 ng/mL·h at a 10 mg/kg dose [2], and GDC-0941, which exhibits 78% oral bioavailability in mice [3].

pharmacokinetics oral bioavailability AUC tool compound

Distinct MRS-Detectable Pharmacodynamic Biomarker Profile Enables Non-Invasive Target Engagement Monitoring

PI-103 treatment induces a unique metabolic signature detectable by magnetic resonance spectroscopy (MRS), characterized by a concentration- and time-dependent decrease in phosphocholine (PC) and total choline (tCho) levels (P < 0.05) [1]. This effect is mechanistically linked to downregulation of choline kinase alpha (ChoKα) expression, with a strong correlation between PC concentrations and ChoKα expression (r² = 0.9, P = 0.009) [1]. In contrast, the cytotoxic microtubule inhibitor docetaxel increases glycerophosphocholine and tCho levels in the same cell lines [1].

magnetic resonance spectroscopy pharmacodynamic biomarker choline metabolism target engagement

Optimal Research Application Scenarios for PI-103 Based on Quantitative Differentiation Evidence


In Vitro Mechanistic Studies of PI3K/mTOR Dual Inhibition in T-ALL and AML Models

PI-103 is the optimal selection for in vitro studies requiring simultaneous suppression of both PI3K and mTOR in hematological malignancy models. As demonstrated in T-ALL cell lines, PI-103 exhibits superior cytotoxic potency compared to single-target PI3K inhibitors (wortmannin, LY294002) and mTOR inhibitors (rapamycin) [1]. In primary AML blast cells, PI-103 uniquely induces mitochondrial apoptosis in the leukemic stem cell compartment, an effect not achieved by the combination of RAD001 and IC87114 [2]. These validated differential activities make PI-103 the reference compound for establishing baseline dual-inhibition phenotypes in leukemia research.

Radiosensitization Studies Requiring Class I PI3K-Specific Inhibition in Solid Tumors

For radiosensitization experiments in solid tumor models with activated Akt signaling, PI-103 provides class I PI3K-specific inhibition that reduces Akt phosphorylation at serine 473 and enhances radiation-induced DNA damage persistence as measured by γH2AX and Rad51 foci [1]. This radiosensitization effect is preferential for tumor cells over normal cells lacking elevated Akt activity [1]. The validated specificity of PI-103 for class I PI3K distinguishes it from earlier inhibitors like LY294002 and wortmannin, which lack comparable target specificity [1].

Pharmacodynamic Biomarker Development and MRS-Based Response Assessment

PI-103 is uniquely suited as a reference compound for developing MRS-based pharmacodynamic biomarkers of PI3K pathway inhibition. Its treatment produces a validated metabolic signature—decreased phosphocholine and total choline levels—that strongly correlates with choline kinase alpha downregulation (r² = 0.9, P = 0.009) [1]. This signature is directionally opposite to that produced by cytotoxic chemotherapeutics like docetaxel [1], making PI-103 an essential calibration standard for distinguishing PI3K pathway-specific metabolic responses from nonspecific cytotoxic effects in imaging-based drug development programs.

In Vivo Intraperitoneal Efficacy Studies with Appropriate Administration Route

When in vivo tumor xenograft studies are required and intraperitoneal (i.p.) administration is acceptable, PI-103 can be employed as a tool compound with demonstrated efficacy in glioma xenograft models [1]. However, researchers must account for the compound's rapid metabolism and poor oral bioavailability (AUC ≈ 0 ng/mL·h) [2]. For studies requiring oral dosing, GDC-0941 (78% oral bioavailability) [3] or PI-103BE (AUC = 88.2 ng/mL·h) [2] should be substituted based on the quantitative pharmacokinetic evidence provided in Section 3.

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